molecular formula C13H13NO2 B7549357 5-phenethyl-1H-pyrrole-2-carboxylic acid

5-phenethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B7549357
M. Wt: 215.25 g/mol
InChI Key: XZCFBUOVIPZWHC-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.67 mmol) was added to a stirring, room temperature solution of 35 (0.0814 g, 0.333 mmol) in MeOH (0.83 mL, 0.4 M) under N2. 0.4 mL of iPrOH was added to solubilize 35. The reaction was heated to reflux until the reaction was judged complete by HPLC. The product was concentrated and then dissolved in 1.9 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 36 as a pale pink solid (Note: An undesired impurity has a retention time of 12.055 min by HPLC. Also, the 13C NMR of 36 at room temperature showed doublets for the peaks corresponding to the pyrrole carbons, benzyl carbon, and acid carbon. When the NMR probe was heated to 28° C., all doubled peaks collapsed into single peaks as reported below. 1H (CD3OD, 400 MHz): δ 10.97 (1H, broad s), 7.25-7.20 (2H, m), 7.18-7.11 (3H, m), 6.76 (1H, d, J=3.4 Hz), 5.90 (1H, d, J=3.4 Hz), 2.94-2.84 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.51, 142.68, 139.79, 129.40, 129.30, 126.98, 122.36, 117.47, 108.90, 37.00, 30.67 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 37.00, 30.67; CH carbons: 129.40, 129.30, 126.98, 117.47, 108.90 ppm. HPLC: 11.239 min.
Name
Quantity
1.67 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.0814 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][C:10]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:12]=1)=[O:7])C.CC(O)C>CO>[CH2:13]([C:10]1[NH:9][C:8]([C:6]([OH:7])=[O:5])=[CH:12][CH:11]=1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.67 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.0814 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=CC1)CCC1=CC=CC=C1
Name
Quantity
0.83 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.9 mL H2O
ADDITION
Type
ADDITION
Details
10% aq. HCl was added dropwise until the pH=2
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated from the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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